molecular formula C9H7N3O2 B3382504 3-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 335255-82-8

3-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B3382504
CAS No.: 335255-82-8
M. Wt: 189.17 g/mol
InChI Key: NDILQXVACSSLIV-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Mechanism of Action

Target of Action

The primary targets of 3-(1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines . It also targets Heat Shock Protein 90 (HSP90), a molecular chaperone essential for cell viability, ATP-dependent folding, and assembling of its client proteins .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . In the case of HSP90, the compound binds to the N-terminal ATP-binding pocket of HSP90 . This binding is facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. It inhibits the proliferation of MCF-7 cancer cells by inducing apoptosis . As an HSP90 inhibitor, it leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial in maintaining protein homeostasis .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the concentration of the compound during the assembly process can regulate the coordination competition between the compound and inorganic anions, thus generating different structures . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The triazole ring in this compound can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of heterocyclic compounds with additional oxygen-containing functional groups.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Functionalized benzoic acid derivatives with various substituents on the aromatic ring.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

    4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at the para position of the benzoic acid.

    3-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a different triazole isomer, which may exhibit different chemical and biological properties.

Uniqueness: 3-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. The 1,2,3-triazole ring is known for its stability and ability to participate in “click chemistry,” making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

3-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDILQXVACSSLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335255-82-8
Record name 3-(1H-1,2,3-triazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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